Einecs 298-464-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Each entry, including EINECS 298-464-4, represents a unique substance with defined commercial and regulatory status.
EINECS compounds are often analyzed using computational tools like read-across structure-activity relationships (RASAR) and quantitative structure-activity relationships (QSARs) to predict properties such as toxicity, bioaccumulation, and environmental persistence. These methods leverage structural and physicochemical similarities to fill data gaps without extensive animal testing .
Properties
CAS No. |
93804-86-5 |
|---|---|
Molecular Formula |
C22H35N3O6 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H28N2O3.C5H7NO3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;7-4-2-1-3(6-4)5(8)9/h8-9,13H,4-7,10-12,18H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
UJHZHKONPDUZGO-HVDRVSQOSA-N |
Isomeric SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Hypothetical Comparison of EINECS 298-464-4 and Analogs
| Property | This compound | Compound A (Analog 1) | Compound B (Analog 2) |
|---|---|---|---|
| Tanimoto Similarity | - | 78% | 72% |
| Molecular Weight | 250 g/mol* | 245 g/mol | 255 g/mol |
| Log Po/w | 2.8* | 2.6 | 3.1 |
| Hydrogen Bond Acceptors | 4* | 3 | 5 |
| Toxicity (Predicted LC50) | 12 mg/L* | 10 mg/L | 15 mg/L |
*Hypothetical values based on typical EINECS compound profiles .
Physicochemical Property Space Analysis
Figure 7 in compares the physicochemical space of 28 ERGO reference substances (red) with 56,703 EINECS compounds (grey). ERGO substances cover critical bioavailability-related properties (e.g., hydrophobicity, polarity) of EINECS chemicals, highlighting how targeted analogs can represent large chemical datasets .
Predictive Modeling and Limitations
QSAR models for acute toxicity prediction (e.g., for substituted mononitrobenzenes, chlorinated alkanes) cover only ~0.7% of EINECS chemicals, underscoring the need for expanded training data . However, RASAR approaches mitigate this by using similarity networks; 1,387 labeled compounds can predict hazards for 33,000 unlabeled EINECS substances .
Table 2: Coverage of Predictive Models for EINECS Compounds
| Model Type | % EINECS Covered | Key Limitation |
|---|---|---|
| QSAR (Mononitrobenzenes) | 0.2% | Narrow applicability domains |
| QSAR (Chlorinated Alkanes) | 0.3% | Limited experimental data |
| RASAR | ~90%* | Dependency on similarity thresholds |
Key Research Findings
Similarity Thresholds Matter : A Tanimoto index ≥70% ensures reliable analog identification but may exclude structurally unique compounds .
Model Interpretability : ERGO’s physicochemical space visualization () aids in identifying outliers and refining predictive algorithms.
Regulatory Implications : REACH encourages QSAR/RASAR to prioritize high-risk chemicals, reducing reliance on animal testing .
Challenges and Contradictions
Q & A
Q. How can machine learning enhance the prioritization of this compound’s research questions in emerging fields like nanotoxicology?
- Methodological Answer : Train algorithms on datasets linking nanoparticle properties (size, surface charge) to toxicological outcomes. Use feature importance analysis to identify critical variables for experimental follow-up. Validate predictions using in silico-in vitro-in vivo extrapolation (IVIVE) frameworks .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to handling conflicting data about this compound’s reproductive toxicity?
Q. How can researchers mitigate bias in meta-analyses of this compound’s genotoxicity studies?
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